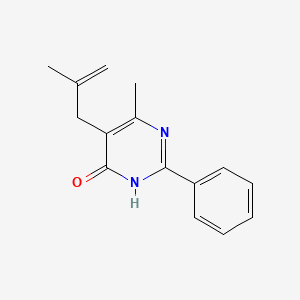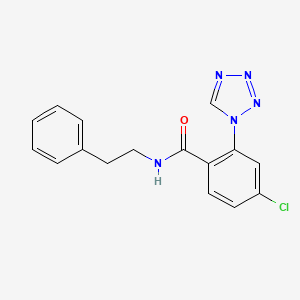
6-methyl-5-(2-methyl-2-propen-1-yl)-2-phenyl-4-pyrimidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-5-(2-methyl-2-propen-1-yl)-2-phenyl-4-pyrimidinol, also known as MPP, is a pyrimidine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. MPP is a white crystalline solid that is soluble in water, methanol, and ethanol. This compound has a molecular formula of C18H20N2O and a molecular weight of 284.37 g/mol.
Wirkmechanismus
The mechanism of action of 6-methyl-5-(2-methyl-2-propen-1-yl)-2-phenyl-4-pyrimidinol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 6-methyl-5-(2-methyl-2-propen-1-yl)-2-phenyl-4-pyrimidinol has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. This inhibition leads to DNA damage and cell death. 6-methyl-5-(2-methyl-2-propen-1-yl)-2-phenyl-4-pyrimidinol has also been found to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immunity.
Biochemical and Physiological Effects:
6-methyl-5-(2-methyl-2-propen-1-yl)-2-phenyl-4-pyrimidinol has been found to have a range of biochemical and physiological effects. In vitro and in vivo studies have shown that 6-methyl-5-(2-methyl-2-propen-1-yl)-2-phenyl-4-pyrimidinol can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. Additionally, 6-methyl-5-(2-methyl-2-propen-1-yl)-2-phenyl-4-pyrimidinol has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes. This suggests that 6-methyl-5-(2-methyl-2-propen-1-yl)-2-phenyl-4-pyrimidinol may have a protective effect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-methyl-5-(2-methyl-2-propen-1-yl)-2-phenyl-4-pyrimidinol in lab experiments is its high purity and stability. 6-methyl-5-(2-methyl-2-propen-1-yl)-2-phenyl-4-pyrimidinol can be synthesized in large quantities and is readily available for use in experiments. Additionally, 6-methyl-5-(2-methyl-2-propen-1-yl)-2-phenyl-4-pyrimidinol has been extensively studied in vitro and in vivo, which provides a wealth of information about its properties and potential applications. However, one limitation of using 6-methyl-5-(2-methyl-2-propen-1-yl)-2-phenyl-4-pyrimidinol is its relatively low solubility in some solvents, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 6-methyl-5-(2-methyl-2-propen-1-yl)-2-phenyl-4-pyrimidinol. One area of interest is the development of 6-methyl-5-(2-methyl-2-propen-1-yl)-2-phenyl-4-pyrimidinol-based therapies for cancer treatment. Further studies are needed to determine the optimal dosage and administration of 6-methyl-5-(2-methyl-2-propen-1-yl)-2-phenyl-4-pyrimidinol for cancer therapy. Additionally, the potential use of 6-methyl-5-(2-methyl-2-propen-1-yl)-2-phenyl-4-pyrimidinol as an anti-inflammatory agent warrants further investigation. Another area of interest is the development of 6-methyl-5-(2-methyl-2-propen-1-yl)-2-phenyl-4-pyrimidinol analogs with improved properties and efficacy. Finally, the mechanisms of action of 6-methyl-5-(2-methyl-2-propen-1-yl)-2-phenyl-4-pyrimidinol need to be further elucidated to fully understand its potential applications in various fields of research.
Synthesemethoden
The synthesis of 6-methyl-5-(2-methyl-2-propen-1-yl)-2-phenyl-4-pyrimidinol involves the reaction of 2-phenyl-4,6-dichloropyrimidine with 2-methyl-2-propen-1-ol in the presence of a base such as potassium carbonate. The reaction proceeds through an elimination-addition mechanism to yield 6-methyl-5-(2-methyl-2-propen-1-yl)-2-phenyl-4-pyrimidinol as the final product. This synthesis method has been optimized to achieve high yields and purity of 6-methyl-5-(2-methyl-2-propen-1-yl)-2-phenyl-4-pyrimidinol.
Wissenschaftliche Forschungsanwendungen
6-methyl-5-(2-methyl-2-propen-1-yl)-2-phenyl-4-pyrimidinol has been investigated for its potential therapeutic applications in various fields of research. One of the most promising areas of application is in the treatment of cancer. 6-methyl-5-(2-methyl-2-propen-1-yl)-2-phenyl-4-pyrimidinol has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes. Additionally, 6-methyl-5-(2-methyl-2-propen-1-yl)-2-phenyl-4-pyrimidinol has been investigated for its potential use as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo.
Eigenschaften
IUPAC Name |
4-methyl-5-(2-methylprop-2-enyl)-2-phenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10(2)9-13-11(3)16-14(17-15(13)18)12-7-5-4-6-8-12/h4-8H,1,9H2,2-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJSRFXVABQXRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C2=CC=CC=C2)CC(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-5-(2-methylprop-2-en-1-yl)-2-phenylpyrimidin-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B6120590.png)
![4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1,3-oxazole-5-carboxamide](/img/structure/B6120597.png)
![N-{2-[2-(1-naphthyloxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B6120602.png)
![2-[{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]-1-phenylethanol](/img/structure/B6120611.png)
![1-[(4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol](/img/structure/B6120612.png)
![4-[({4-hydroxy-2-[(1-phenylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetyl)amino]benzoic acid](/img/structure/B6120625.png)
![3-methoxy-6-{3-[1-(tetrahydro-2H-pyran-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridazine](/img/structure/B6120633.png)
![2-(4-biphenylyl)-5-methyl-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]methyl}-1,3-oxazole](/img/structure/B6120637.png)
![N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6120650.png)
![4-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol hydrochloride](/img/structure/B6120653.png)
amino]methyl}phenyl)-4(3H)-pyrimidinone bis(trifluoroacetate)](/img/structure/B6120660.png)
![4-[4-(hydroxymethyl)pyridin-2-yl]phenol](/img/structure/B6120669.png)
![ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6120676.png)